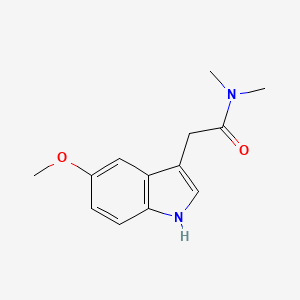![molecular formula C12H15BrN2O2 B6631107 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid, also known as BRD-9424, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid acts as a competitive inhibitor of KDMs, binding to the active site of the enzyme and preventing its catalytic activity. This leads to the accumulation of specific histone methylation marks, resulting in changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been shown to have significant effects on cellular function and gene expression in various cell types. It has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice. Additionally, it has been shown to modulate the expression of genes involved in various biological processes such as cell cycle regulation, DNA repair, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid is its selectivity for KDMs, which allows for the specific modulation of gene expression and cellular function. However, it is important to note that the effects of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid may vary depending on the cell type and context, and further studies are needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several potential future directions for the study of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of KDMs, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the use of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid as a chemical probe for the study of epigenetic regulation and gene expression could provide valuable insights into cellular function and disease mechanisms. Finally, the combination of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid with other small molecule inhibitors or immunotherapies could lead to the development of novel cancer therapies with improved efficacy and specificity.
Métodos De Síntesis
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-bromopyridin-2-ylmethanol with piperidine-2-carboxylic acid, followed by the deprotection of the resulting intermediate to yield 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. The purity and yield of the final product can be optimized using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been studied for its potential applications in various scientific research areas such as chemical biology, drug discovery, and medicinal chemistry. It has been shown to selectively inhibit the activity of a specific class of enzymes called lysine demethylases (KDMs), which play a key role in the epigenetic regulation of gene expression.
Propiedades
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-4-5-10(14-7-9)8-15-6-2-1-3-11(15)12(16)17/h4-5,7,11H,1-3,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZXVSCZHEEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6631026.png)






![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)


![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)


![5-[4-(Furan-2-yl)butan-2-ylsulfamoyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6631105.png)